![molecular formula C18H30ClNO2 B14325390 1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride CAS No. 106996-08-1](/img/structure/B14325390.png)
1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride typically involves the alkylation of 3-methylpyridine with 2-(decyloxy)-2-oxoethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability. The final product is purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as hydroxide yielding the corresponding alcohol.
Oxidation: N-oxides of the pyridinium ring.
Reduction: Dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride involves its interaction with cellular membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(Decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride
- 1-[2-(Decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride
Uniqueness
Compared to similar compounds, 1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride exhibits unique properties due to its pyridinium core, which enhances its solubility and reactivity. Its specific structure allows for more efficient interaction with biological membranes, making it a more potent antimicrobial agent.
Propiedades
Número CAS |
106996-08-1 |
|---|---|
Fórmula molecular |
C18H30ClNO2 |
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
decyl 2-(3-methylpyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C18H30NO2.ClH/c1-3-4-5-6-7-8-9-10-14-21-18(20)16-19-13-11-12-17(2)15-19;/h11-13,15H,3-10,14,16H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SOFQBRUINYWRQH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCOC(=O)C[N+]1=CC=CC(=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
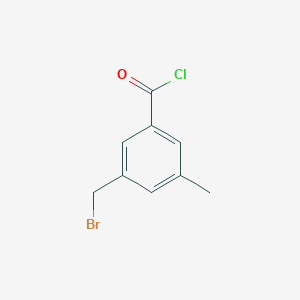
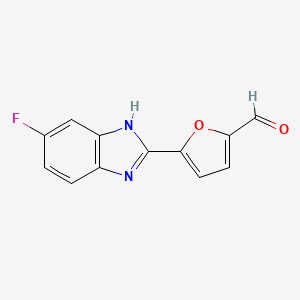
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)


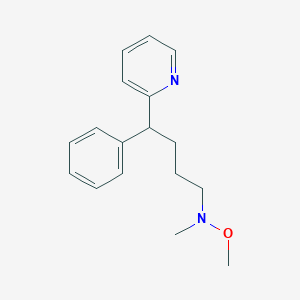
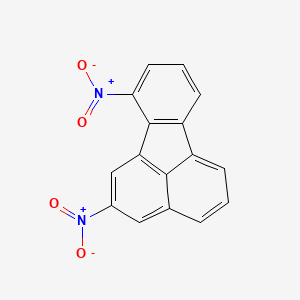
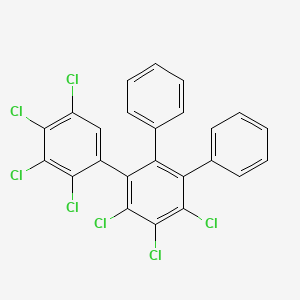
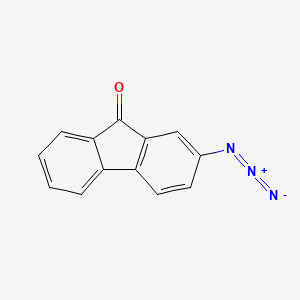
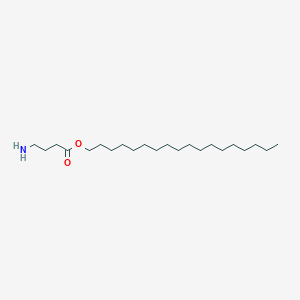
![1-[Bis(4-chlorophenyl)methyl]-1H-imidazole](/img/structure/B14325402.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)

